3-Formylphenyl 2-furoate chemical properties
3-Formylphenyl 2-furoate chemical properties
This technical guide provides an in-depth analysis of 3-Formylphenyl 2-furoate , a strategic intermediate in medicinal chemistry.[1] It synthesizes physicochemical data, synthetic protocols, and reactivity profiles to support researchers in drug discovery and scaffold diversification.
CAS: 332411-91-3 | Formula: C₁₂H₈O₄ | MW: 216.19 g/mol [1][2]
Introduction: Structural Significance
3-Formylphenyl 2-furoate represents a "privileged structure" chimera, fusing a heteroaromatic furan ring with a meta-substituted benzaldehyde via a labile ester linkage.[1] In drug development, this molecule serves two critical roles:
-
Fragment-Based Drug Design (FBDD): It acts as a core scaffold where the aldehyde allows for rapid library expansion (via reductive amination or condensation), while the furoate moiety provides a distinct electrostatic profile compared to standard benzoates.[1]
-
Prodrug Modeling: The ester bond serves as a model for hydrolytic stability studies, mimicking prodrug activation strategies where a phenolic pharmacophore (3-hydroxybenzaldehyde derivative) is masked by a heteroaromatic acid.[1]
Physicochemical Profile
The following data aggregates predicted and empirical properties essential for handling and characterization.
| Property | Value | Notes |
| Appearance | Off-white to pale yellow crystalline solid | Typical of oxidized phenolic esters.[1] |
| Boiling Point | 356.7 ± 22.0 °C | Predicted at 760 mmHg.[1] |
| Density | 1.29 ± 0.06 g/cm³ | High density due to oxygen content.[1] |
| Solubility | DMSO, DMF, Chloroform, Ethyl Acetate | Poor solubility in water; hydrolyzes slowly in aqueous buffers.[1] |
| LogP | ~2.3 (Predicted) | Lipophilic, suitable for cell-permeability assays.[1] |
| Flash Point | ~170 °C | Standard safety handling applies.[1] |
Synthetic Methodology
To ensure high purity and yield, a Schotten-Baumann esterification using 2-furoyl chloride is the preferred protocol over carbodiimide coupling, as it minimizes byproduct formation (e.g., urea derivatives).[1]
Protocol: Acyl Chloride Esterification
Reaction Scale: 10 mmol Yield Target: >85%[1][3]
Reagents:
-
3-Hydroxybenzaldehyde (1.22 g, 10 mmol)[1]
-
2-Furoyl chloride (1.43 g, 11 mmol)[1]
-
Triethylamine (TEA) (1.52 g, 15 mmol)[1]
-
Dichloromethane (DCM) (Anhydrous, 50 mL)[1]
Step-by-Step Workflow:
-
Solubilization: Dissolve 3-hydroxybenzaldehyde in anhydrous DCM under a nitrogen atmosphere.
-
Base Addition: Add TEA dropwise at 0°C. The solution may darken slightly due to phenoxide formation.
-
Acylation: Add 2-furoyl chloride dropwise over 15 minutes, maintaining temperature <5°C to prevent polymerization of the furan ring.
-
Equilibration: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]
-
Work-up:
-
Purification: Recrystallize from Ethanol/Hexane if necessary, though the crude is often sufficiently pure (>95%).[1]
Mechanistic Visualization
The following diagram outlines the synthesis logic and potential side-reaction avoidance.
Caption: Synthesis of 3-Formylphenyl 2-furoate via base-catalyzed acylation, highlighting the elimination pathway.
Analytical Characterization (Spectroscopic Expectations)
Validation of the structure requires confirming the presence of both the aldehyde and the ester, and the integrity of the furan ring.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 10.01 (s, 1H): Aldehyde proton (distinctive singlet).[1]
-
δ 7.20 - 7.80 (m, 4H): Aromatic protons of the benzene ring (look for the meta-substitution pattern: singlet-like for H-2, doublets for H-4/6).[1]
-
δ 7.68 (dd, 1H): Furan H-5 (adjacent to oxygen).[1]
-
δ 7.35 (dd, 1H): Furan H-3.
-
δ 6.60 (dd, 1H): Furan H-4 (distinctive high-field shift for furan).[1]
-
-
IR Spectroscopy (ATR):
-
Mass Spectrometry (ESI+):
Chemical Reactivity & Applications
The orthogonality of the aldehyde and ester groups allows for sequential functionalization.
Divergent Synthesis Pathways[1]
-
Reductive Amination (Aldehyde focus): Reaction with primary amines followed by NaBH(OAc)₃ reduction yields secondary amines.[1] This preserves the ester linkage if conditions are mild (pH ~5-6).[1]
-
Wittig Olefination: Reaction with phosphorous ylides converts the aldehyde to styrenyl derivatives.[1]
-
Hydrolysis (Ester focus): Treatment with NaOH/MeOH cleaves the molecule back to 3-hydroxybenzaldehyde and furoic acid.[1] This reaction is used to test esterase stability in biological assays.[1]
Reactivity Map
Caption: Chemoselective transformation map. Pathway 1 (Green) is most common for library generation.[1]
Safety and Handling
-
Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer due to the aldehyde group.[1][4]
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Aldehydes are prone to air oxidation to carboxylic acids over time.[1]
-
Spill Response: Absorb with inert material (vermiculite).[1] Do not allow to enter drains due to aquatic toxicity of furan derivatives.[1]
References
-
ChemicalBook. (n.d.).[1] 3-Formylphenyl 2-furoate MSDS and Properties. Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1] 3-Formylphenyl 2-furoate Product Specification. Retrieved from [1]
-
PubChem. (n.d.).[1] Compound Summary: 3-Formylphenyl 2-furoate.[1][2][4][5][6] Retrieved from [1]
-
Matrix Scientific. (n.d.).[1] Safety Data Sheet: 3-Formylphenyl 2-furoate. Retrieved from [1]
Sources
- 1. 406470-67-5|Methyl 5-((4-iodophenoxy)methyl)furan-2-carboxylate|BLD Pharm [bldpharm.com]
- 2. RR [rrscientific.com]
- 3. CN106674166B - The preparation method of furoyl chloride - Google Patents [patents.google.com]
- 4. intlab.org [intlab.org]
- 5. 332411-91-3 CAS MSDS (3-FORMYLPHENYL 2-FUROATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. calpaclab.com [calpaclab.com]
